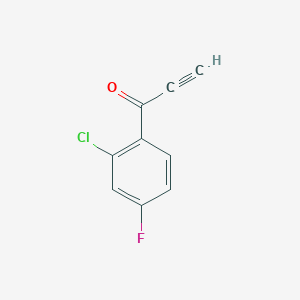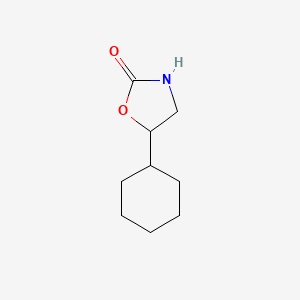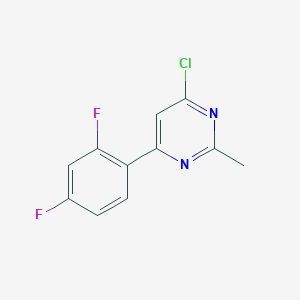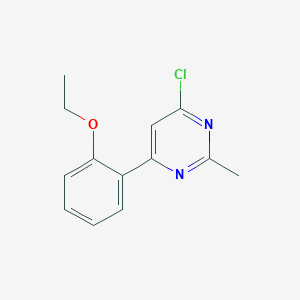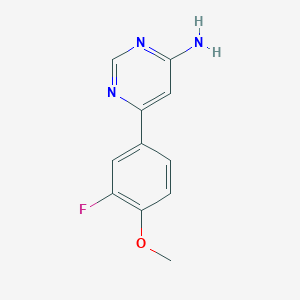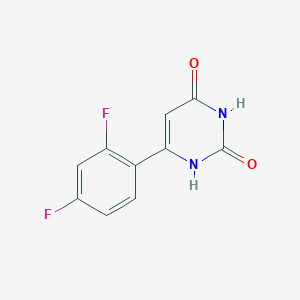
3,6-Bis(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
描述
3,6-Bis(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, commonly referred to as BPTD, is a heterocyclic organic compound that has been studied in recent years for its potential applications in the fields of medicinal chemistry and biochemistry. This compound is composed of two rings of nitrogen and carbon atoms connected by a single carbon-carbon double bond. BPTD has been found to have a range of interesting properties, including its ability to act as a chelating agent, a catalyst, and an inhibitor of various enzymes. In
科学研究应用
BPTD has been studied extensively for its potential applications in the fields of medicinal chemistry and biochemistry. BPTD has been found to act as a chelating agent, a catalyst, and an inhibitor of various enzymes. Furthermore, it has been found to be useful in the synthesis of a variety of compounds, including drugs, polymers, and dyes. BPTD has also been found to have potential applications in the field of nanotechnology, as it has been used as a building block for the synthesis of nanostructures.
作用机制
The mechanism of action of BPTD is still not fully understood. However, it is believed to act as a chelating agent, a catalyst, and an inhibitor of various enzymes. As a chelating agent, BPTD is able to bind to metal ions and form stable complexes. As a catalyst, BPTD is able to accelerate chemical reactions by providing an alternative reaction pathway. As an inhibitor of enzymes, BPTD is able to block the active sites of enzymes and thus prevent them from performing their catalytic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of BPTD are still being studied. However, it is believed that BPTD may have potential applications in the treatment of various diseases and conditions. For example, BPTD has been found to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition could potentially be used to treat conditions such as Alzheimer’s disease and other forms of dementia. BPTD has also been found to have anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
The use of BPTD in laboratory experiments has several advantages. First, BPTD is relatively easy to synthesize and can be obtained in high yields. Second, BPTD is relatively stable and can be stored for extended periods of time. Third, BPTD is soluble in a variety of solvents, making it easy to work with. However, there are also some limitations to using BPTD in laboratory experiments. For example, BPTD is a relatively expensive compound and can be difficult to obtain in large quantities. Additionally, BPTD is a relatively reactive compound and can undergo unwanted side reactions in certain conditions.
未来方向
There are a number of potential future directions for research on BPTD. First, further research could be conducted to better understand the mechanism of action of BPTD. Second, further research could be conducted to explore the potential applications of BPTD in the fields of medicinal chemistry and biochemistry. Third, further research could be conducted to explore the potential applications of BPTD in the field of nanotechnology. Fourth, further research could be conducted to develop more efficient and cost-effective methods for the synthesis of BPTD. Finally, further research could be conducted to explore the potential toxicity of BPTD and its potential for use as a therapeutic agent.
属性
IUPAC Name |
3,6-di(propan-2-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)8-5-9(13)12(7(3)4)10(14)11-8/h5-7H,1-4H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATXCGWBITYPGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C(=O)N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Bis(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





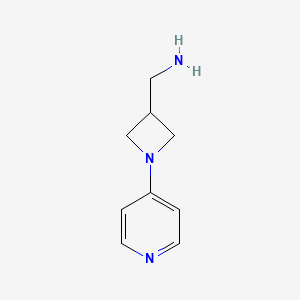
![2-Chloro-3-[3-(trifluoromethyl)piperidin-1-yl]pyrazine](/img/structure/B1466887.png)

![2-Chloro-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1466889.png)
